1H-Indole-3-acetamide, 2-methyl-

Vue d'ensemble

Description

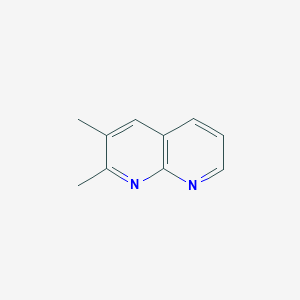

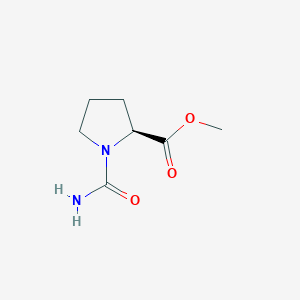

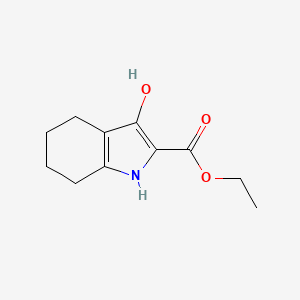

“1H-Indole-3-acetamide, 2-methyl-” is a derivative of indole . Indole derivatives are of wide interest due to their diverse biological and clinical applications . The molecular formula of “1H-Indole-3-acetamide, 2-methyl-” is C10H10N2O .

Synthesis Analysis

Indole-3-acetamides can be synthesized via the coupling of indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent . The structures of the synthetic molecules can be elucidated through different spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “1H-Indole-3-acetamide, 2-methyl-” can be represented by the formula C10H10N2O . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

Indole-3-acetamides have been found to display good to moderate inhibition against the α-amylase enzyme . This suggests that they could play a role in controlling diabetes by inhibiting this enzyme, which is known to increase blood glucose .Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-3-acetamide, 2-methyl-” is 174.1992 . More detailed physical and chemical properties can be obtained from resources like the NIST Chemistry WebBook .Applications De Recherche Scientifique

Antioxidant Properties

1H-Indole-3-acetamide derivatives have been investigated for their antioxidant properties. In a study by Gopi and Dhanaraju (2020), novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Some compounds exhibited considerable activity, comparable to standard antioxidants. Notably, compounds with halogens attached to the phenyl ring showed remarkable activity due to their structural arrangement (Gopi & Dhanaraju, 2020).

Anti-inflammatory Drug Synthesis

The synthesis of new indole acetamide derivatives with potential anti-inflammatory properties has been explored. Al-Ostoot et al. (2020) reported the synthesis of a specific indole acetamide, which demonstrated potential anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This research suggests the application of indole acetamides in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antihyperglycemic and Antioxidant Agents

Indole-3-acetamides have shown promise as antihyperglycemic and antioxidant agents. Kanwal et al. (2021) synthesized a series of indole-3-acetamides and assessed their inhibitory effects against the α-amylase enzyme, finding some compounds with significant inhibitory activities. These compounds also displayed antioxidant potential, indicating their potential as therapeutic agents for conditions like diabetes and oxidative stress-related diseases (Kanwal et al., 2021).

Pharmaceutical and Therapeutic Development

Research intoindole acetamides has led to the discovery of compounds with various pharmacological activities. For instance, compounds derived from indole-3-acetamide have been found to exhibit activities such as cytotoxicity, which could be relevant in cancer research and treatment. An example is a study by Wang et al. (2011), where a cytotoxic indole-3-ethenamide was isolated from a halotolerant fungus, indicating potential applications in oncology (Wang et al., 2011).

Coordination to Metal Ions

Indole derivatives, including indole-3-acetamides, have been studied for their ability to coordinate with metal ions. Kaminskaia et al. (2000) investigated the binding of indole-3-acetamide to platinum(II) and palladium(II) ions. This study revealed insights into the coordinating abilities of indole, potentially useful in developing metal-based drugs or in understanding metal interactions in biological systems (Kaminskaia et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, 1H-Indole-3-acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “1H-Indole-3-acetamide, 2-methyl-”.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOXGRMCZCHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482704 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58360-14-8 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-2-aceticacid](/img/structure/B3354194.png)

![3-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B3354202.png)

![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one](/img/structure/B3354247.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)